2-Hydroxyoctadecanoic acid
Overview
Description
2-Hydroxyoctadecanoic acid, also known as alpha-hydroxystearic acid, is a long-chain fatty acid with the molecular formula C18H36O3. It is characterized by the presence of a hydroxy group at the second carbon of the octadecanoic acid chain. This compound is a significant metabolite in humans and plays a crucial role in various biological processes .
Mechanism of Action
Target of Action
2-Hydroxyoctadecanoic acid, also known as α-hydroxystearate or alpha-hydroxystearic acid, belongs to the class of organic compounds known as long-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms . The primary targets of this compound are the enzymes involved in the β-oxidation system .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. In the first step, the 2-hydroxyfatty acid is activated to an acyl-CoA . Subsequently, the 2-hydroxy fatty acyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase, to formyl-CoA and an n-1 aldehyde .
Biochemical Pathways
The affected pathway is the β-oxidation system . This system is responsible for the breakdown of fatty acids, generating fatty acids shortened by one carbon atom . The breakdown of 2-hydroxyfatty acids, at least the long chain 2-hydroxy-fatty acids, is a new role for peroxisomes in mammals .
Result of Action
The result of the action of this compound is the generation of formate as a main reaction product and the generation of an n-1 aldehyde . This indicates that cleavage through the thiamine pyrophosphate-dependent 2-hydroxyphytanoyl-CoA lyase is the main pathway for the degradation of 2-hydroxyfatty acids .
Biochemical Analysis
Biochemical Properties
2-Hydroxyoctadecanoic acid is used in alpha-hydroxylated medium chain fatty acid studies and as an internal standard . It is a constituent of brain cerebrosides and sulfatides, and is degraded by an alpha-oxidation system, generating fatty acids shortened by one carbon atom .
Cellular Effects
It is known that it plays a role in the degradation of lipids . It is also involved in alpha-hydroxylated medium chain fatty acid studies .
Molecular Mechanism
The molecular mechanism of this compound involves its activation to an acyl-CoA, which is then cleaved by 2-hydroxyphytanoyl-CoA lyase, to formyl-CoA and an n-1 aldehyde . This process is part of the alpha-oxidation system .
Temporal Effects in Laboratory Settings
It is known that it is involved in the degradation of lipids, which could potentially have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyoctadecanoic acid can be synthesized through the hydroxylation of octadecanoic acid. This process typically involves the use of oxidizing agents such as hydrogen peroxide in the presence of a catalyst like tungsten or molybdenum. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective hydroxylation at the second carbon position .
Industrial Production Methods: In industrial settings, this compound is produced through a similar hydroxylation process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group, resulting in the formation of 2-oxooctadecanoic acid.
Reduction: The hydroxy group can be reduced to form octadecanoic acid.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Substitution: Nucleophiles such as halides or amines in the presence of suitable catalysts.
Major Products:
Oxidation: 2-Oxooctadecanoic acid.
Reduction: Octadecanoic acid.
Esterification: Various esters depending on the alcohol used.
Substitution: Substituted octadecanoic acids.
Scientific Research Applications
2-Hydroxyoctadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: It plays a role in lipid metabolism and is used in studies related to cell membrane structure and function.
Medicine: It is investigated for its potential therapeutic effects in treating metabolic disorders and as a biomarker for certain diseases.
Industry: It is used in the production of surfactants, lubricants, and cosmetics due to its amphiphilic nature
Comparison with Similar Compounds
2-Hydroxystearic acid: Similar structure but differs in the position of the hydroxy group.
12-Hydroxyoctadecanoic acid: Hydroxy group at the twelfth carbon position.
Octadecanoic acid: Lacks the hydroxy group.
Uniqueness: this compound is unique due to the specific position of the hydroxy group, which imparts distinct chemical and biological properties. This positional specificity allows for selective interactions in biological systems and unique reactivity in chemical processes .
Properties
IUPAC Name |
2-hydroxyoctadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHBGTRZFAVZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415248 | |
Record name | 2-Hydroxystearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415248 | |
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Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
629-22-1, 17773-30-7, 1330-70-7 | |
Record name | 2-Hydroxystearic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxystearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyoctadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyoctadecanoic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=907 | |
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Record name | Octadecanoic acid, hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Hydroxystearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyoctadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 2-HYDROXYSTEARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99EP4WX42O | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research shows significant differences in the surface pressure−area per molecule (Π−A) isotherms and lattice structures between monolayers of 2-hydroxyoctadecanoic acid and those with the hydroxyl group at positions 9, 11, or 12. Theoretical calculations suggest that the position of the hydroxyl group strongly influences the thermodynamic properties of the monolayers. For instance, this compound monolayers exhibit distinct behavior compared to other hydroxyoctadecanoic acids due to the hydroxyl group's proximity to the carboxylic acid functionality. This proximity facilitates stronger interactions with the aqueous subphase and impacts the overall packing and stability of the monolayer. []
A: Yes, studies using rat small intestinal brush border membrane vesicles demonstrate that sodium salicylate, which contains this compound, can increase membrane permeability. This effect is attributed to interactions with membrane proteins rather than direct interactions with membrane lipids. [] Specifically, it has been observed that this compound can interact with membrane proteins involved in maintaining membrane integrity, leading to alterations in membrane fluidity and permeability.
A: Research indicates that this compound is a key component of cerebrosides, a type of sphingolipid found in brain tissue. Cerebrosides play crucial roles in cell signaling, cell recognition, and membrane structure. [, ]
A: Studies have shown that this compound is broken down via peroxisomal 2-hydroxyphytanoyl-CoA lyase. This enzyme cleaves the 2-hydroxy fatty acyl-CoA, ultimately producing formate and an n-1 aldehyde. This process occurs in peroxisomes and is essential for the degradation of not only 2-hydroxyfatty acids but also 3-methyl-branched fatty acids like phytanic acid. []
A: Yes, Ralstonia solanacearum produces ralstonins A and B, two lipopeptides containing this compound. These compounds exhibit chlamydospore-inducing activity and phytotoxicity. [] This discovery highlights the potential of this compound-containing compounds as potential targets for developing novel agricultural treatments.
A: Yes, this compound has been identified as a component of cerebrosides in wheat grain. These cerebrosides, particularly those containing 2-hydroxyhexadecanoic acid or this compound and (4E,8Z)-sphingadienine or (8Z)-sphingenine, have been shown to induce fruiting in the fungus Schizophyllum commune. []
A: Yes, the presence of electrolytes like calcium chloride and sodium bicarbonate significantly impacts the nonequilibrium monolayer phase behavior of this compound. These electrolytes influence the monolayer structure through a combination of hydrogen bonding and electrostatic interactions. The specific effects depend on the type of electrolyte present and its concentration. []
A: In the fungus Cryptococcus neoformans, this compound is a key component of its major ceramide monohexoside (CMH), a β-glucosylceramide. This molecule primarily resides in the fungal cell wall, particularly accumulating at budding sites during cell division. Human antibodies targeting this CMH have demonstrated inhibitory effects on cell budding and fungal growth in vitro, suggesting its importance in fungal growth and survival. []
A: Yes, this compound is found among the lipophilic extractives in Eucalyptus globulus kraft pulps. During ECF (DEDED) bleaching, a significant portion of this compound is removed, primarily through extraction and elimination with alkaline filtrates. [] This finding has implications for understanding the chemical composition of pulp and paper products, and for developing efficient bleaching processes.
A: The cryptococcal CMH is composed of a β-glucose molecule linked to 9-methyl-4,8-sphingadienine through an amide bond, with this compound forming the fatty acid component. This structure has been elucidated through techniques like high-performance thin-layer chromatography (HPTLC), gas chromatography coupled with mass spectrometry, and fast atom bombardment-mass spectrometry. [] This detailed structural information is crucial for understanding the molecule's biological function and developing potential inhibitors.
A: Yes, cis-11,12-methylene-2-hydroxyoctadecanoic acid has been identified in Thiobacillus thiooxidans. [] This finding suggests a broader distribution of this compound derivatives in various bacterial species and highlights its potential importance in bacterial metabolism and physiology.
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